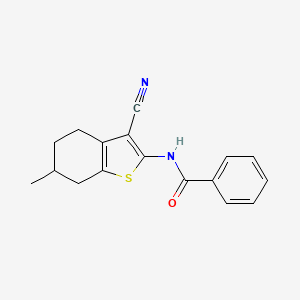
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is a complex organic compound with a unique structure that includes a guanidino group and a nitrobenzamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Guanidino Group: This step involves the reaction of an appropriate amine with a guanidine derivative under basic conditions.
Introduction of the Nitrobenzamido Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The guanidino group can be oxidized to form different derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Common reagents include halogens and other electrophiles.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Various oxidized forms of the guanidino group.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The nitrobenzamido group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A compound with a similar structure but different functional groups.
Benzimidazole Derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is unique due to its combination of a guanidino group and a nitrobenzamido group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
3908-12-1 |
|---|---|
Formule moléculaire |
C13H17N5O5 |
Poids moléculaire |
323.30 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[(4-nitrobenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H17N5O5/c14-13(15)16-7-1-2-10(12(20)21)17-11(19)8-3-5-9(6-4-8)18(22)23/h3-6,10H,1-2,7H2,(H,17,19)(H,20,21)(H4,14,15,16)/t10-/m0/s1 |
Clé InChI |
GMUZONCGCFZJPY-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


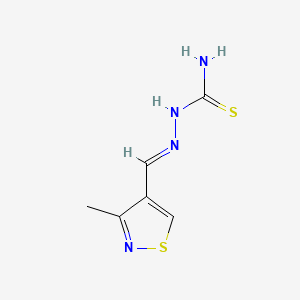

![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)

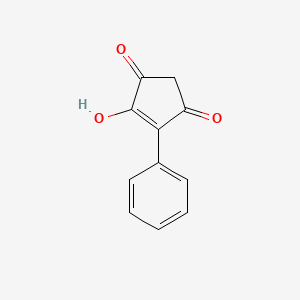
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)

![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
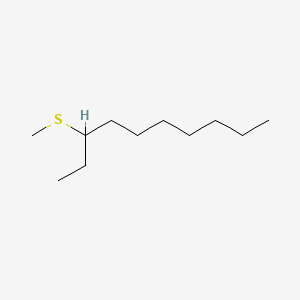
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)
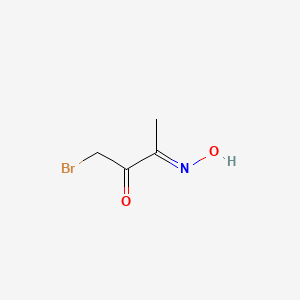
![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
